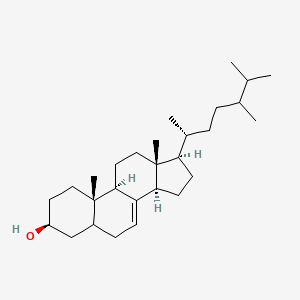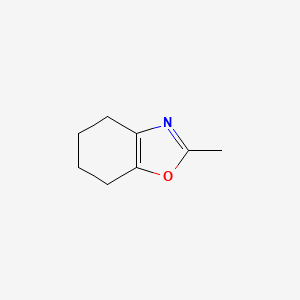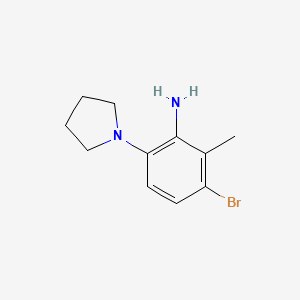![molecular formula C8H14O4S2 B13732489 3-[2-(2-Carboxyethylsulfanyl)ethylsulfanyl]propanoic acid CAS No. 40252-80-0](/img/structure/B13732489.png)
3-[2-(2-Carboxyethylsulfanyl)ethylsulfanyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(2-Carboxyethylsulfanyl)ethylsulfanyl]propanoic acid is an organic compound characterized by the presence of carboxyethylsulfanyl and propanoic acid functional groups. This compound is known for its unique chemical structure, which includes multiple sulfur atoms, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Carboxyethylsulfanyl)ethylsulfanyl]propanoic acid typically involves the reaction of ethyl 3-mercaptopropionate with 2-bromoethyl carboxylate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of ethyl 3-mercaptopropionate attacks the bromoethyl carboxylate, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(2-Carboxyethylsulfanyl)ethylsulfanyl]propanoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically results in the formation of sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. This reaction leads to the formation of thiols or sulfides.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, where nucleophiles such as amines or alcohols replace the existing substituents.
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Thiols and sulfides
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
3-[2-(2-Carboxyethylsulfanyl)ethylsulfanyl]propanoic acid has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential role in biochemical pathways involving sulfur-containing compounds. It is also used in the study of enzyme mechanisms and protein interactions.
Medicine: The compound has potential applications in the development of new drugs, particularly those targeting sulfur-containing biomolecules. Its ability to undergo various chemical reactions makes it a versatile tool in medicinal chemistry.
Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for use in the production of polymers, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 3-[2-(2-Carboxyethylsulfanyl)ethylsulfanyl]propanoic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the modification of their structure and function. This interaction can affect various biochemical pathways and cellular processes, making the compound a valuable tool in the study of biological systems.
Vergleich Mit ähnlichen Verbindungen
3-[2-(2-Carboxyethylsulfanyl)ethylsulfanyl]propanoic acid can be compared with other sulfur-containing compounds such as:
2-[[(2-Carboxyethyl)sulfanylthiocarbonyl]-sulfanyl]propanoic acid: This compound has a similar structure but contains an additional thiocarbonyl group, which can affect its reactivity and applications.
Propanoic acid,3,3’-[1,2-ethanediylbis(thio)]bis-:
The uniqueness of this compound lies in its specific arrangement of sulfur atoms and carboxyethyl groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
40252-80-0 |
|---|---|
Molekularformel |
C8H14O4S2 |
Molekulargewicht |
238.3 g/mol |
IUPAC-Name |
3-[2-(2-carboxyethylsulfanyl)ethylsulfanyl]propanoic acid |
InChI |
InChI=1S/C8H14O4S2/c9-7(10)1-3-13-5-6-14-4-2-8(11)12/h1-6H2,(H,9,10)(H,11,12) |
InChI-Schlüssel |
GNMCEWMUFTZBKH-UHFFFAOYSA-N |
Kanonische SMILES |
C(CSCCSCCC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



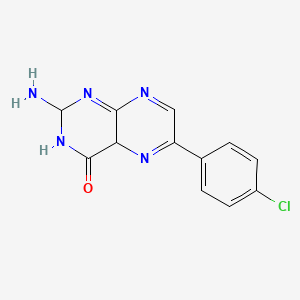

![(4E)-3-(chloromethyl)-4-[(5-methoxy-1H-indol-3-yl)methylidene]-1,2-oxazol-5(4H)-one](/img/structure/B13732424.png)

![2-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]ethyl-dimethylazanium chloride](/img/structure/B13732432.png)
amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B13732437.png)
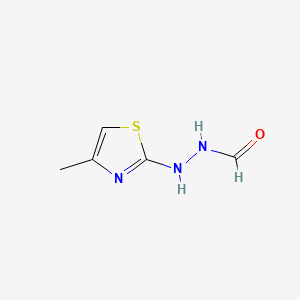
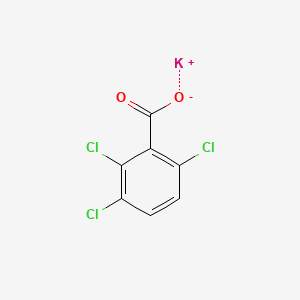
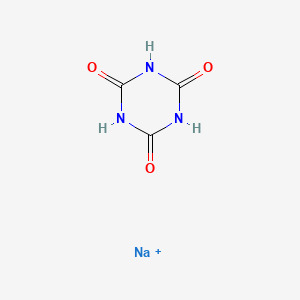
![(2S,3S)-2,3-Dimethoxy-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13732475.png)
